molecular formula C17H24FN5O2 B2719489 4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide CAS No. 2380142-96-9

4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide

Cat. No. B2719489
CAS RN: 2380142-96-9
M. Wt: 349.41
InChI Key: SDUNWEGGNUGFPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide, also known as CPI-444, is a novel and potent inhibitor of the adenosine A2A receptor. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in treating cancer and other diseases.

Mechanism of Action

4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide binds to the adenosine A2A receptor and inhibits its activity. Adenosine A2A receptor is known to be involved in immunosuppression and tumor growth. Inhibition of this receptor leads to increased T cell infiltration and activation in the tumor microenvironment. This enhances the anti-tumor immune response and leads to tumor regression.
Biochemical and Physiological Effects:
This compound has been shown to have significant anti-tumor activity in preclinical studies. It enhances the anti-tumor immune response by increasing T cell infiltration and activation in the tumor microenvironment. This compound has also been shown to have a synergistic effect when used in combination with other cancer therapies, such as chemotherapy and immune checkpoint inhibitors.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide is its high potency and selectivity for the adenosine A2A receptor. This makes it an ideal candidate for studying the role of this receptor in cancer and other diseases. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

For 4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide research include investigating its potential in combination with other cancer therapies and studying its role in other diseases.

Synthesis Methods

The synthesis of 4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide involves the reaction of 6-cyclopropyl-5-fluoro-2-methylpyrimidin-4-amine with 4-(piperazin-1-yl)benzoic acid in the presence of oxan-4-yl chloroformate. The reaction is carried out in a solvent mixture of N,N-dimethylformamide and dichloromethane at room temperature. The resulting product is purified by column chromatography to obtain this compound as a white solid.

Scientific Research Applications

4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. Adenosine A2A receptor is known to be upregulated in various types of cancer, including lung, breast, colon, and prostate cancer. This compound inhibits the adenosine A2A receptor, leading to increased T cell infiltration and activation in the tumor microenvironment. This enhances the anti-tumor immune response and leads to tumor regression.

properties

IUPAC Name

4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN5O2/c18-14-15(12-1-2-12)19-11-20-16(14)22-5-7-23(8-6-22)17(24)21-13-3-9-25-10-4-13/h11-13H,1-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUNWEGGNUGFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NC4CCOCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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